molecular formula C19H17FN2O3 B14992186 2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

Cat. No.: B14992186
M. Wt: 340.3 g/mol
InChI Key: XYIAWJPTJFRIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, a fluorophenyl group, and an ethylphenoxy moiety, which contribute to its distinctive properties.

Preparation Methods

The synthesis of 2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Ethylphenoxy Group: The ethylphenoxy group can be attached through an etherification reaction using an ethylphenol derivative and a suitable leaving group.

Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process to meet commercial demands .

Chemical Reactions Analysis

2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C19H17FN2O3/c1-2-13-3-9-16(10-4-13)24-12-18(23)21-19-11-17(22-25-19)14-5-7-15(20)8-6-14/h3-11H,2,12H2,1H3,(H,21,23)

InChI Key

XYIAWJPTJFRIPR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.